molecular formula C10H8ClN3O2 B1413750 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2168146-16-3

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1413750
CAS No.: 2168146-16-3
M. Wt: 237.64 g/mol
InChI Key: RIXUWUUSHDTHKK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . It contains a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3-chloropyridin-2-yl group is a pyridine ring with a chlorine atom at the 3-position .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized using various spectroscopic methods. Structural investigations through X-ray diffraction and comparison with density-functional-theory (DFT) calculations have been employed to analyze the molecular structure of these compounds. Thermodynamic properties related to the cyclization of these compounds have also been studied theoretically, providing insights into their stability and formation processes (Shen et al., 2012).

Applications in Cancer Research

  • Anti-Cancer Activity : Novel complexes based on derivatives of this compound have been synthesized and their crystal structures characterized. These compounds have shown significant in vitro cytotoxicities against various cancer cell lines. Flow cytometry and cellular morphology observations have been utilized to examine the induced apoptosis in cancer cells by these compounds, demonstrating their potential as anti-cancer agents (Qiao et al., 2021).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Molecular docking studies have been conducted on derivatives of this compound to predict their binding interactions with target proteins. This approach is crucial in drug design as it helps in understanding the interaction mechanisms and potential efficacy of the compounds as therapeutic agents (Reddy et al., 2022).

Future Directions

Pyrazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems .

Properties

IUPAC Name

5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXUWUUSHDTHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
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5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

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